3-Iodo-5-nitroaniline
Description
The exact mass of the compound 3-Iodo-5-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88993. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Iodo-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYNSFHBQVINES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146151 | |
| Record name | Aniline, 3-iodo-5-nitro- | |
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Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10394-64-6 | |
| Record name | Aniline, 3-iodo-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010394646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodo-5-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, 3-iodo-5-nitro- | |
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| Record name | 3-Iodo-5-nitroaniline | |
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Foundational & Exploratory
3-Iodo-5-nitroaniline chemical structure and properties
The Orthogonal Scaffold for Advanced Medicinal Chemistry
Executive Summary
3-Iodo-5-nitroaniline (CAS: 10394-64-6) represents a high-value "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in its 1,3,5-trisubstitution pattern , providing three chemically distinct functional handles—an electrophilic iodide, a nucleophilic amine, and an electron-withdrawing nitro group—positioned meta to one another. This "orthogonal reactivity" allows medicinal chemists to sequentially functionalize the ring without protecting groups, making it an ideal core for fragment-based drug design (FBDD) and the synthesis of complex kinase inhibitors.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 3-Iodo-5-nitroaniline |
| CAS Number | 10394-64-6 |
| Molecular Formula | |
| Molecular Weight | 264.02 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 139.5 – 141 °C |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in water |
| pKa (Conjugate Acid) | ~2.5 (Estimated; reduced basicity due to |
| SMILES | Nc1cc(I)cc(c1)=O |
Structural Analysis & Electronic Effects
The utility of 3-iodo-5-nitroaniline stems from the electronic interplay of its substituents.
-
Nitro Group (
): A strong electron-withdrawing group (EWG) at position 5. It deactivates the ring towards electrophilic attack but activates the C-I bond for oxidative addition in metal-catalyzed cross-coupling. -
Amino Group (
): A strong electron-donating group (EDG) at position 1. It renders the ring susceptible to oxidation and allows for amide coupling or reductive amination. -
Iodine Atom (
): A weak EWG (inductive) but a soft nucleophile/leaving group. Positioned at C3, it is the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
NMR Signature (Predicted):
The molecule possesses
-
~8.0 ppm (H4): The proton between
and is the most deshielded. -
~7.5 ppm (H6): The proton between
and . -
~7.2 ppm (H2): The proton between
and is the most shielded.
Synthetic Pathways
The synthesis of 3-iodo-5-nitroaniline is non-trivial because direct iodination of 3-nitroaniline typically yields the ortho or para isomers (2-iodo or 4-iodo) due to the directing effect of the amine. Accessing the meta-meta (1,3,[1]5) pattern requires an indirect route, typically starting from 3,5-dinitroaniline .
Core Synthetic Strategy: The Zinin Reduction Route
This route ensures the correct regiochemistry by establishing the 1,3,5-pattern early.
Figure 1: Retrosynthetic analysis and forward synthesis of 3-iodo-5-nitroaniline.
Experimental Protocols
Step 1: Synthesis of 1-Iodo-3,5-dinitrobenzene
Principle: Sandmeyer reaction. The amine is converted to a diazonium salt, which is then displaced by iodide.[2]
-
Diazotization:
-
Dissolve 3,5-dinitroaniline (10 mmol) in concentrated
(15 mL) at 0–5 °C. -
Add sodium nitrite (
, 12 mmol) slowly to form the diazonium sulfate. Stir for 1 hour at 0 °C.
-
-
Iodination:
-
Dissolve potassium iodide (
, 20 mmol) in water (20 mL). -
Pour the cold diazonium solution slowly into the KI solution with vigorous stirring. Caution: Nitrogen gas evolution.
-
Heat the mixture to 80 °C for 30 minutes to complete the displacement.
-
-
Workup:
Step 2: Selective Reduction to 3-Iodo-5-nitroaniline
Principle: Zinin Reduction. Using sodium hydrosulfide (
-
Reaction Setup:
-
Dissolve 1-iodo-3,5-dinitrobenzene (5 mmol) in methanol (30 mL).
-
Prepare a solution of sodium hydrosulfide hydrate (
, 15 mmol) in water (10 mL).
-
-
Reduction:
-
Heat the methanolic solution to reflux.
-
Add the sulfide solution dropwise over 30 minutes. The solution will turn dark red/orange.
-
Reflux for an additional 1–2 hours. Monitor by TLC (the diamine product forms if reaction runs too long).
-
-
Workup:
-
Remove methanol under reduced pressure.
-
Pour the residue into ice water (100 mL). The product precipitates.[7][8][5][9][10]
-
Purification: Column chromatography (Silica gel, Hexane:EtOAc gradient) is often required to separate the product from unreacted starting material and the diamine byproduct.
-
Yield: 50–65%.[11]
-
Reactivity Profile & Applications
The "Tri-Functional" nature of 3-iodo-5-nitroaniline allows for orthogonal functionalization.
Figure 2: Orthogonal reactivity map. The Iodine atom reacts first in Pd-catalyzed cycles, followed by the Amine, and finally the Nitro group.
Key Applications
-
Suzuki-Miyaura Coupling: The C-I bond is highly reactive towards oxidative addition by Pd(0). It can be coupled with aryl boronic acids at room temperature, leaving the nitro and amine groups intact.
-
Kinase Inhibitor Synthesis: The scaffold mimics the adenine binding pocket of ATP. The amine can form hydrogen bonds with the hinge region of kinases, while the iodine allows for the attachment of hydrophobic tails to access the back pocket.
-
Photoaffinity Labeling: The aryl azide derivative (via diazotization of the amine) or the iodine itself can be used for cross-linking studies in proteomics.
Safety & Handling (H-Codes)
-
H302: Harmful if swallowed.[12]
-
H315: Causes skin irritation.[12]
-
H317: May cause an allergic skin reaction (Sensitizer).[12]
-
H319: Causes serious eye irritation.[12]
-
H335: May cause respiratory irritation.[12]
Precautions:
-
Handle in a fume hood to avoid inhalation of dust.
-
Use nitrile gloves; nitroanilines are readily absorbed through the skin and can cause methemoglobinemia (blue skin, shortness of breath).
-
Store in amber vials away from light (iodine-carbon bonds can be photosensitive).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25225, 3-Iodo-5-nitroaniline. Retrieved from [Link]
- Porter, H. K. (1973).The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. (Foundational text for selective nitro reduction).
-
Organic Syntheses. Preparation of 1,2,3-Triiodo-5-nitrobenzene (Context for iodination of nitroanilines). Org.[13][14] Synth. Coll. Vol. 2, p. 604. Retrieved from [Link]
Sources
- 1. CN101121667A - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene - Google Patents [patents.google.com]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. scribd.com [scribd.com]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. magritek.com [magritek.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. youtube.com [youtube.com]
- 10. magritek.com [magritek.com]
- 11. 3-Iodoaniline(626-01-7) 1H NMR spectrum [chemicalbook.com]
- 12. 3-Iodo-5-nitroaniline | C6H5IN2O2 | CID 25225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. reddit.com [reddit.com]
Physicochemical characteristics of 3-Iodo-5-nitroaniline
An in-depth technical guide on the core physicochemical characteristics of 3-Iodo-5-nitroaniline for researchers, scientists, and drug development professionals.
Foreword: A Molecule of Strategic Importance
In the landscape of synthetic and medicinal chemistry, the strategic selection of building blocks is paramount. 3-Iodo-5-nitroaniline emerges as a molecule of significant interest, not for its inherent biological activity, but for the latent potential held within its unique trifunctional aromatic scaffold. The deliberate placement of an amino, a nitro, and an iodo group creates a platform ripe for controlled, sequential chemical transformations. This guide provides a deep dive into the fundamental physicochemical characteristics of this compound, moving beyond a mere compilation of data. It aims to deliver a senior application scientist's perspective on how these properties dictate its behavior, inform experimental design, and ultimately, how they can be expertly manipulated to forge complex molecular architectures, particularly in the realm of drug discovery and development. Understanding the 'why' behind its melting point, solubility, and reactivity is the first critical step toward unlocking its full synthetic utility.
Part 1: Core Physicochemical Profile
The foundational physicochemical properties of 3-Iodo-5-nitroaniline are a direct consequence of the electronic interplay between its three key functional groups. A comprehensive understanding of these parameters is essential for any scientist intending to utilize this compound.
Structural and Electronic Landscape
The 3-Iodo-5-nitroaniline molecule is a study in electronic contrasts. The amino (-NH₂) group acts as a powerful electron-donating group through resonance (+M effect), increasing electron density at the ortho and para positions. Conversely, the nitro (-NO₂) group is a strong electron-withdrawing group, both through resonance (-M effect) and induction (-I effect), significantly decreasing electron density on the ring. The iodine atom primarily exerts an electron-withdrawing inductive effect (-I effect) due to its electronegativity, though it can also weakly donate electron density through resonance (+M effect). This push-pull dynamic across the benzene ring is pivotal to its reactivity and spectral characteristics.
Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-Iodo-5-nitroaniline
Executive Summary
3-Iodo-5-nitroaniline is a critical disubstituted aniline intermediate, widely utilized in the synthesis of kinase inhibitors and azo-dye derivatives. Its structural duality—possessing both a strongly electron-withdrawing nitro group and a lipophilic iodine atom—creates a complex solubility profile that often challenges process chemists during purification and formulation.
This guide provides a technical analysis of the solubility thermodynamics of 3-Iodo-5-nitroaniline. It moves beyond simple "soluble/insoluble" classifications to explore the mechanistic interactions (Hansen Solubility Parameters) governing solvent compatibility. Furthermore, it details a self-validating experimental protocol for quantifying solubility, ensuring reproducibility in drug development workflows.
Chemical Context & Structure-Property Relationships[1][2][3]
To select the correct solvent, one must understand the solute's electronic landscape. 3-Iodo-5-nitroaniline is not merely a passive solid; it is an amphiphilic entity with competing interaction sites.
-
The Nitro Group (
): A strong hydrogen bond acceptor (HBA) and dipole driver. It significantly increases the molecule's polarity ( ), making it receptive to dipolar aprotic solvents. -
The Amine Group (
): Acts as both a hydrogen bond donor (HBD) and acceptor. However, the electron-withdrawing nature of the meta-nitro group reduces the basicity of the amine, lowering its solubility in weak aqueous acids compared to unsubstituted aniline. -
The Iodine Atom (
): Introduces significant polarizability and lipophilicity (Dispersion forces, ), enhancing solubility in chlorinated solvents and aromatics compared to its non-halogenated analogs.
Theoretical Framework: Hansen Solubility Parameters (HSP)
Solubility is maximized when the interaction energy between solvent and solute is minimized. This is best modeled using the Hansen Solubility Parameters, where the "distance" (
- (Dispersion): Van der Waals forces.[1]
- (Polarity): Dipole-dipole moments.
- (Hydrogen Bonding): Proton exchange capability.
Analyst Note: Based on structural analogs (3-nitroaniline), the predicted HSP center for 3-Iodo-5-nitroaniline is approximately
Solubility Profile & Solvent Selection
The following data categorizes solvents based on their thermodynamic affinity for 3-Iodo-5-nitroaniline.
Table 1: Predicted Solubility Trends & Solvent Suitability
Note: Trends are derived from thermodynamic modeling of structural analogs (e.g., 3-nitroaniline, 4-iodoaniline) and standard solubility principles.
| Solvent Class | Representative Solvent | Solubility Potential | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>200 mg/mL) | High dipolar interaction ( |
| Ketones | Acetone, MEK | Good | Strong H-bond acceptance interacts with the amine protons; moderate volatility aids in solvent removal. |
| Chlorinated | DCM, Chloroform | Moderate to Good | High dispersion forces ( |
| Alcohols | Methanol, Ethanol | Moderate | Competes for H-bonding. Solubility increases significantly with temperature ( |
| Ethers | THF, 1,4-Dioxane | Moderate | Good H-bond acceptors. THF is often preferred for reaction media due to easy workup. |
| Aromatics | Toluene, Benzene | Low to Moderate | Relies solely on |
| Alkanes | Hexane, Heptane | Poor (<1 mg/mL) | "Like rejects unlike." The high polarity of the nitro group makes the molecule immiscible with non-polar chains. |
| Water | Water | Insoluble | The hydrophobic iodine and aromatic ring dominate; lattice energy is too high for water to overcome. |
Visualizing the Solubility Landscape
The following diagram illustrates the "Hansen Space" logic used to select solvents for synthesis versus purification.
Caption: Hansen Solubility Space mapping. Green zones indicate solvents for dissolution; Yellow for crystallization; Red for precipitation.
Experimental Protocol: Determination of Solubility
For regulatory filing or critical process definition, estimated values are insufficient. The following Shake-Flask Method is the gold standard for generating thermodynamic solubility data.
Reagents & Equipment[5][6][7]
-
Solute: 3-Iodo-5-nitroaniline (Purity >98%, HPLC grade).
-
Solvents: HPLC grade (dried if assessing moisture sensitivity).
-
Apparatus: Thermostated orbital shaker (control
), 0.45 PTFE syringe filters. -
Detection: HPLC-UV (Vis detection at
).
Step-by-Step Workflow
Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.
Detailed Methodology
-
Preparation: Add excess 3-iodo-5-nitroaniline to 5 mL of the target solvent in a crimp-sealed glass vial. Ensure a visible solid phase persists (supersaturation).
-
Equilibration: Agitate the vials in a thermostated shaker at the desired temperature (e.g., 25°C, 35°C, 45°C) for 24 to 48 hours .
-
Validation Check: Measure concentration at 24h and 48h. If values differ by <2%, equilibrium is reached.
-
-
Sampling: Stop agitation and allow solids to settle for 1 hour. Maintain temperature control during this phase to prevent "crash out."
-
Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45
PTFE filter .-
Note: Do not use Nylon filters, as nitroanilines can adsorb to the membrane.
-
-
Quantification: Dilute the filtrate immediately with the HPLC mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear calibration range. Inject into HPLC.
Applications in Synthesis & Purification[3][6][8]
Recrystallization Strategy
The "Cooling Crystallization" method is recommended using an alcohol/water system.
-
Solvent: Ethanol or Methanol.
-
Logic: 3-Iodo-5-nitroaniline has a steep solubility curve in alcohols. It dissolves readily at reflux (
for EtOH) but has significantly lower solubility at . -
Anti-Solvent Variation: Dissolve in minimal warm Acetone, then slowly add Water until turbidity persists. Cool to
to maximize yield.
Reaction Solvent Selection
For nucleophilic aromatic substitution (SNAr) or Suzuki couplings:
-
Recommended: DMF or 1,4-Dioxane.
-
Reasoning: These solvents solvate the intermediate transition states effectively and allow for high reaction temperatures (
) without boiling off, which is often required to activate the iodine position.
References
-
PubChem. (2023). 3-Iodo-5-nitroaniline (Compound Summary).[2][3] National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (1941). 1,2,3-Triiodo-5-nitrobenzene (Analogous synthesis and solvent data). Organic Syntheses, Coll.[4][5] Vol. 2, p.604.[4] [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for general nitroaniline solubility parameters). [Link]
-
Wu, J., et al. (2019).[6] Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data. (Proxy data for halogenated nitroanilines). [Link]
Sources
- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. 3-IODO-5-NITROANILINE 98 | 10394-64-6 [chemicalbook.com]
- 3. 3-Iodo-5-nitroaniline | C6H5IN2O2 | CID 25225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
Literature review of 3-Iodo-5-nitroaniline derivatives
The following technical guide details the chemistry, synthesis, and medicinal application of 3-Iodo-5-nitroaniline , a critical "linchpin" scaffold in modern drug discovery.
Executive Summary
In the architecture of small-molecule drug discovery, 3-Iodo-5-nitroaniline represents a "privileged structure" due to its unique orthogonal reactivity . It possesses three distinct chemical handles that can be manipulated independently, allowing for the rapid construction of high-complexity libraries—particularly for Type II Kinase Inhibitors .
-
The Iodine (C-3): A "soft" electrophile primed for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) to install hydrophobic tails.
-
The Nitro (C-5): A masked amine. It serves as an electron-withdrawing group to facilitate nucleophilic aromatic substitution (
) elsewhere if needed, or can be reduced to an amine for urea/amide formation (hinge-binding motifs). -
The Aniline (C-1): A "hard" nucleophile ready for immediate functionalization or protection.
Synthetic Accessibility & Manufacturing
The synthesis of 3-Iodo-5-nitroaniline is non-trivial due to the directing effects of simple aromatics. Direct iodination of nitroaniline yields the wrong isomers (ortho/para). The most authoritative route utilizes 3,5-dinitroaniline as the progenitor, leveraging a Sandmeyer transformation followed by a regioselective reduction.
Core Synthesis Protocol
Step 1: Synthesis of 1-Iodo-3,5-dinitrobenzene
-
Precursor: 3,5-Dinitroaniline.
-
Reagents:
, , . -
Mechanism: Diazotization of the amine followed by radical-nucleophilic substitution with iodide (Sandmeyer).
Step 2: Regioselective Reduction (The Zinin Reduction)
-
Precursor: 1-Iodo-3,5-dinitrobenzene.
-
Reagents: Sodium sulfide (
) or Tin(II) chloride ( ) in controlled stoichiometric amounts. -
Critical Control: You must reduce only one nitro group. The iodine atom is labile under catalytic hydrogenation (
), leading to dehalogenation (hydrodeiodination). Therefore, chemical reduction is mandatory to preserve the aryl iodide.
Experimental Workflow (Self-Validating)
| Parameter | Specification | Validation Check |
| Stoichiometry | 1.0 eq Substrate : 3.0 eq | Excess sulfide leads to diamine (over-reduction). Monitor via TLC. |
| Temperature | Maintain < 60°C | Higher temps risk nucleophilic displacement of Iodine by sulfide. |
| Quench | Pour into ice-water | Precipitate should be orange/yellow. Dark tar indicates decomposition. |
| Purification | Column Chromatography |
Visualization: Synthetic Pathway
Figure 1: Chemo-selective synthesis preserving the aryl iodide.
Medicinal Chemistry Applications: Kinase Inhibitors[1][2][3]
3-Iodo-5-nitroaniline is a classic scaffold for designing Type II Kinase Inhibitors (e.g., Sorafenib/Nilotinib analogs) which bind to the inactive conformation (DFG-out) of the kinase.
The "Linchpin" Strategy
-
Tail Attachment (Suzuki Coupling): The iodine is reacted first. A hydrophobic aryl boronic acid is coupled to fit into the kinase "hydrophobic back pocket."
-
Head Attachment (Amide Coupling): The nitro group is reduced to an aniline, which is then coupled with an isocyanate or acid chloride to form the "hinge binder" (often a urea moiety).
Comparative Coupling Conditions
| Reaction Type | Catalyst System | Base/Solvent | Yield | Notes |
| Suzuki-Miyaura | 85-95% | Excellent tolerance. Nitro group remains intact. | ||
| Sonogashira | 70-80% | Requires inert atmosphere. Iodine is highly reactive here. | ||
| Buchwald-Hartwig | 40-60% | Challenging due to competing aniline coordination. Protect free amine first. |
Visualization: SAR & Functionalization Logic
Figure 2: Structure-Activity Relationship (SAR) mapping for drug design.
Detailed Experimental Protocol: Suzuki Coupling
Objective: Coupling 3-iodo-5-nitroaniline with Phenylboronic acid.
-
Preparation: In a dry Schlenk flask, charge 3-iodo-5-nitroaniline (1.0 eq, 264 mg, 1 mmol), Phenylboronic acid (1.2 eq, 146 mg), and
(2.0 eq, 276 mg). -
Catalyst Addition: Add
(0.03 eq, 22 mg). The ferrocene ligand prevents Pd black formation. -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 10 mL). Water is essential for the transmetallation step.
-
Reaction: Heat to 90°C under Argon for 4 hours.
-
Checkpoint: Solution turns from orange suspension to dark red/black (active catalyst).
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc 4:1).
-
Expected Yield: ~200 mg (92%) of 3-nitro-5-phenylaniline.
-
References
-
Organic Syntheses. "1,2,3-Triiodo-5-nitrobenzene (and related diazotization protocols)." Org.[1][2][3] Synth.1943 , 23, 102. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 25225, 3-Iodo-5-nitroaniline." PubChem. Link
-
BenchChem. "Application Notes: Synthesis of Kinase Inhibitors Using Halogenated Benzamides." BenchChem Technical Library. Link
-
Royal Society of Chemistry. "Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase."[4] Org.[1][2] Biomol. Chem.Link
-
Beilstein Institute. "Pyridine-promoted dediazoniation... Application to the synthesis of iodobenzenes." Beilstein J. Org. Chem.2015 , 11, 1514–1523. Link
Sources
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- 2. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]
- 3. BJOC - Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes [beilstein-journals.org]
- 4. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Iodo-5-nitroaniline
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
3-Iodo-5-nitroaniline is a substituted aromatic amine of interest in medicinal chemistry and materials science. As with many nitroaromatic compounds, a thorough understanding of its thermodynamic stability is paramount for safe handling, processing, and storage, particularly within the stringent regulatory environment of drug development. This guide provides a comprehensive technical overview of the factors governing the stability of 3-iodo-5-nitroaniline, detailed experimental protocols for its assessment, and a discussion of potential decomposition pathways. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for professionals working with this and structurally related molecules.
Introduction: The Criticality of Thermodynamic Stability in Pharmaceutical Development
The journey of a candidate molecule from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are rooted in the compound's fundamental physicochemical properties. Among these, thermodynamic stability is a critical parameter that dictates not only the shelf-life and efficacy of the final drug product but also the safety and feasibility of the manufacturing process. Nitroaromatic compounds, a class of molecules frequently employed as synthetic intermediates, are known for their energetic nature. The presence of one or more nitro (-NO₂) groups can render a molecule susceptible to rapid, exothermic decomposition under various stimuli, such as heat, shock, or friction.
The catastrophic potential of uncontrolled thermal decomposition necessitates a rigorous and proactive approach to stability assessment. Events such as runaway reactions can lead to explosions, posing significant risks to personnel and infrastructure. Therefore, a deep understanding of a molecule's thermal behavior, including its decomposition onset temperature, the energy released during decomposition, and the kinetics of this process, is not merely a matter of regulatory compliance but a fundamental aspect of responsible chemical stewardship. This guide focuses on 3-iodo-5-nitroaniline, a molecule whose structure combines the activating, electron-withdrawing nature of a nitro group with the heavy atom substitution of iodine, presenting a unique stability profile that warrants careful examination.
Molecular Structure and Its Implications for Stability
The thermodynamic stability of 3-iodo-5-nitroaniline is intrinsically linked to its molecular architecture. The benzene ring is substituted with three distinct functional groups: an amino (-NH₂) group, a nitro (-NO₂) group, and an iodine (-I) atom, arranged in a meta-substitution pattern.
-
The Nitro Group (-NO₂): This is the primary determinant of the molecule's energetic potential. The N-O bonds within the nitro group are strong, but the C-NO₂ bond can be a point of weakness, particularly at elevated temperatures. Decomposition of nitroaromatic compounds often initiates with the cleavage of this bond. The nitro group is strongly electron-withdrawing, which can influence the overall electron density of the aromatic ring.
-
The Amino Group (-NH₂): As an electron-donating group, the amino group can influence the reactivity of the aromatic ring. In the context of stability, intramolecular hydrogen bonding between the amino protons and the oxygen atoms of the ortho-positioned nitro group can be a stabilizing factor in some nitroanilines, though this is not the case in the meta-substituted 3-iodo-5-nitroaniline. The basicity of the amino group is reduced by the presence of the electron-withdrawing nitro and iodo substituents.
-
The Iodine Atom (-I): The presence of a heavy halogen atom like iodine can influence the molecule's stability in several ways. The C-I bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage. Furthermore, iodine can act as a leaving group in certain reactions, potentially opening up decomposition pathways not seen in other halogenated nitroanilines.
The combination of these functional groups suggests that 3-iodo-5-nitroaniline should be handled as a potentially energetic material. The primary decomposition is likely to be an exothermic process, and its onset temperature will be a key parameter in defining safe handling and processing limits.
Synthesis of 3-Iodo-5-nitroaniline
A plausible and scalable synthesis of 3-iodo-5-nitroaniline can be adapted from established procedures for the synthesis of related halogenated nitroaromatics. A common strategy involves the diazotization of a suitable aniline precursor followed by a Sandmeyer-type reaction.
Proposed Synthetic Pathway
A logical starting material is 3,5-dinitroaniline. The synthesis would proceed in two main steps:
-
Selective Reduction: One of the nitro groups of 3,5-dinitroaniline is selectively reduced to an amino group to yield 5-nitro-1,3-phenylenediamine.
-
Diazotization and Iodination: The newly formed amino group is then diazotized and subsequently displaced by iodine to afford the final product.
Alternatively, a route starting from 3-nitroaniline could be envisioned, involving direct iodination. However, controlling the regioselectivity of this reaction can be challenging.
Illustrative Synthetic Protocol (Hypothetical)
The following protocol is an example of how 3-iodo-5-nitroaniline might be synthesized and is provided for illustrative purposes. Appropriate safety precautions for handling nitroaromatics and diazonium salts must be strictly followed.
Step 1: Preparation of 3-amino-5-nitroaniline from 3,5-dinitroaniline
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 3,5-dinitroaniline in a suitable solvent such as ethanol.
-
Prepare a solution of a reducing agent, for example, sodium sulfide nonahydrate (Na₂S·9H₂O) in water.
-
Slowly add the sodium sulfide solution to the stirred suspension of 3,5-dinitroaniline. The reaction is exothermic and should be controlled with an ice bath.
-
After the addition is complete, gently heat the mixture to reflux for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the crude 3-amino-5-nitroaniline by filtration, wash with water, and dry.
Step 2: Diazotization of 3-amino-5-nitroaniline and subsequent iodination
-
Dissolve the crude 3-amino-5-nitroaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate beaker, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and collect the crude 3-iodo-5-nitroaniline by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Experimental Assessment of Thermodynamic Stability
The cornerstone of understanding the thermodynamic stability of 3-iodo-5-nitroaniline lies in experimental thermal analysis. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For a more in-depth assessment of runaway reaction potential, Accelerating Rate Calorimetry (ARC) is the gold standard.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides crucial information about the melting point, phase transitions, and, most importantly, the onset temperature and enthalpy of decomposition.
-
Sample Preparation: Accurately weigh 1-3 mg of 3-iodo-5-nitroaniline into a suitable DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and pressures). For energetic materials, vented or pinhole crucibles are often used to allow for the release of gaseous decomposition products.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials such as indium and zinc.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 25 °C to 400 °C).
-
Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening. Multiple heating rates (e.g., 2, 5, 10, and 20 °C/min) can be used to perform kinetic analysis of the decomposition.
-
Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis:
-
Melting Point (Tₘ): Determined from the peak of the endothermic melting transition. The known melting point of 3-iodo-5-nitroaniline is in the range of 139.5-141 °C.
-
Decomposition Onset Temperature (Tₒ): The temperature at which the exothermic decomposition begins. This is a critical parameter for defining safe processing temperatures.
-
Peak Decomposition Temperature (Tₚ): The temperature at which the rate of decomposition is at its maximum.
-
Enthalpy of Decomposition (ΔHₔ): The total energy released during decomposition, calculated by integrating the area under the exothermic peak. A high enthalpy of decomposition indicates a more energetic material.
-
Based on data for other nitroanilines, the DSC thermogram of 3-iodo-5-nitroaniline is expected to show a sharp endothermic peak corresponding to its melting, followed by a large, sharp exothermic peak indicating its decomposition.
| Parameter | Expected Value Range | Significance |
| Melting Point (Tₘ) | 139.5-141 °C | Confirms identity and purity. |
| Decomposition Onset (Tₒ) | > 200 °C | Critical for defining maximum safe processing temperature. |
| Enthalpy of Decomposition (ΔHₔ) | > 500 J/g | Indicates significant energetic potential. |
Note: The expected values are estimations based on the behavior of similar nitroaromatic compounds and should be confirmed by experimental data.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins, the extent of mass loss, and to identify different stages of decomposition.
-
Sample Preparation: Accurately weigh 5-10 mg of 3-iodo-5-nitroaniline into a TGA crucible (e.g., alumina or platinum).
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's procedures.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature where no further mass loss occurs (e.g., 25 °C to 600 °C).
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere to study the thermal decomposition profile.
-
-
Data Analysis:
-
Onset of Mass Loss: The temperature at which significant mass loss begins, which should correlate with the decomposition onset observed in DSC.
-
Decomposition Stages: The TGA curve may reveal single or multiple stages of mass loss, providing insight into the decomposition mechanism.
-
Residual Mass: The amount of material remaining at the end of the experiment.
-
The TGA thermogram for 3-iodo-5-nitroaniline is expected to show a stable baseline until the onset of decomposition, at which point a rapid and significant mass loss will occur. The decomposition may proceed in one or more steps.
Accelerating Rate Calorimetry (ARC)
For a more comprehensive assessment of thermal hazards, particularly the potential for a runaway reaction, ARC is the preferred method. ARC measures the temperature and pressure rise of a sample under adiabatic conditions, simulating a worst-case scenario where no heat is lost to the surroundings.
Caption: Workflow for Accelerating Rate Calorimetry (ARC) analysis.
-
Onset Temperature: The temperature at which self-heating is first detected.
-
Adiabatic Temperature Rise (ΔTₐₔ): The total temperature increase due to the decomposition.
-
Pressure Rise: The maximum pressure generated during the decomposition.
-
Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from the onset of self-heating. This is a crucial parameter for assessing the time available to take corrective action in a process deviation.
Decomposition Mechanism and Kinetics
The decomposition of nitroaromatic compounds can be complex. For nitroanilines, a plausible decomposition pathway involves an initial nitro-nitrite rearrangement, followed by the elimination of nitric oxide (NO). The presence of the iodine atom may introduce additional pathways, such as C-I bond homolysis.
Caption: Logical flow of thermal decomposition for 3-iodo-5-nitroaniline.
The kinetics of the decomposition can be modeled using the data obtained from DSC experiments at multiple heating rates. This allows for the determination of the activation energy (Eₐ) and the pre-exponential factor (A) of the decomposition reaction, which are essential for predicting the rate of decomposition at different temperatures.
Safety, Handling, and Storage
Given the energetic nature of nitroaromatic compounds, strict safety protocols are mandatory when working with 3-iodo-5-nitroaniline.
-
Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves must be worn at all times.
-
Handling: Handle the smallest quantities of material necessary. Avoid grinding, milling, or other operations that could generate static electricity or subject the material to shock or friction. Use appropriate shielding when performing reactions or heating the material.
-
Storage: Store 3-iodo-5-nitroaniline in a cool, dry, well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing and reducing agents. The storage container should be clearly labeled.
-
Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers (e.g., Class D for combustible solids) are readily accessible.
Conclusion
3-Iodo-5-nitroaniline, by virtue of its nitro and iodo functionalities, must be regarded as a potentially energetic material. A comprehensive evaluation of its thermodynamic stability is not merely a recommendation but a necessity for ensuring safety and developing robust chemical processes. This guide has outlined the key theoretical considerations and provided detailed, actionable protocols for the experimental assessment of its thermal properties using DSC, TGA, and ARC. The data generated from these analyses will enable researchers and drug development professionals to define safe operating limits, predict potential hazards, and handle this valuable synthetic intermediate with the necessary care and respect for its inherent chemical properties.
References
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Decomposition mechanism of the anions generated by atmospheric pressure chemical ionization of nitroanilines. (2005). PubMed. Available at: [Link]
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Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. (1976). CORE. Available at: [Link]
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Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
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TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. (n.d.). ResearchGate. Available at: [Link]
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Thermogravimetric Analysis (TGA). (n.d.). Prime Process Safety Center. Available at: [Link]
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1,2,3-triiodo-5-nitrobenzene. (n.d.). Organic Syntheses. Available at: [Link]
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How To Handle Explosive Chemicals. (2024). The Chemistry Blog. Available at: [Link]
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Accelerating rate calorimeter. (n.d.). ResearchGate. Available at: [Link]
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Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center. Available at: [Link]
- Acylarylnitrosamines. Part 12. Decomposition of N-nitrosoacetanilide and p-nitro-N-nitrosoacetanilide in
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Iodo-5-nitroaniline
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 3-Iodo-5-nitroaniline, a molecule of interest in synthetic chemistry and materials science. While a definitive crystal structure for this specific isomer is not publicly available in the Cambridge Structural Database (CSD) as of the date of this publication, this document serves as a robust, experience-driven manual for researchers. It outlines the complete workflow from synthesis and crystallization to advanced structural elucidation. By drawing parallels with closely related iodo-nitroaromatic compounds, we offer expert insights into the anticipated molecular geometry and the nuanced interplay of intermolecular forces—including hydrogen bonding, halogen bonding, and π-π stacking—that govern the supramolecular architecture. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols necessary for a thorough crystallographic investigation.
Introduction: The Significance of 3-Iodo-5-nitroaniline
3-Iodo-5-nitroaniline (C₆H₅IN₂O₂) is an aromatic compound featuring an aniline ring substituted with both a powerful electron-withdrawing nitro group (-NO₂) and a halogen atom (iodine).[1][2] The meta-substitution pattern, combined with the specific electronic properties of the iodo and nitro functional groups, makes this molecule a versatile synthetic intermediate. Its structural analysis is crucial for understanding its reactivity, physical properties, and potential applications in areas such as dye synthesis, pharmaceuticals, and nonlinear optical materials.
The primary goal of crystal structure analysis is to obtain a precise three-dimensional model of how molecules are arranged in a solid state. This information is fundamental, as the crystal packing and specific intermolecular interactions dictate key material properties like melting point, solubility, stability, and bioavailability. For 3-Iodo-5-nitroaniline, a key focus is to elucidate the interplay between the amine (a hydrogen bond donor), the nitro group (a hydrogen bond acceptor and participant in other interactions), and the iodine atom (a potential halogen bond donor).
Synthesis and Single-Crystal Growth
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis Protocol
A plausible and efficient route to synthesize 3-Iodo-5-nitroaniline begins with a commercially available precursor, 3-nitroaniline. The following protocol is based on established diazotization and Sandmeyer-type iodination reactions.
Rationale: This multi-step process is a classic and reliable method for introducing an iodine atom onto an aromatic ring. The diazotization of the amine group creates a highly reactive diazonium salt, which is then readily displaced by an iodide ion.
Experimental Protocol: Synthesis of 3-Iodo-5-nitroaniline
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 13.8 g (0.1 mol) of 3-nitroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Continue stirring for an additional 20 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate 500 mL beaker, dissolve 18.3 g (0.11 mol) of potassium iodide in 50 mL of water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with constant stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and then gently heat it on a water bath at 50-60 °C for 30 minutes to ensure the completion of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A dark solid precipitate will have formed.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
To remove any free iodine, wash the solid with a 10% sodium thiosulfate solution until the filtrate is colorless.
-
Wash again with water and dry the crude product.
-
Recrystallize the crude 3-Iodo-5-nitroaniline from an appropriate solvent system (e.g., ethanol/water mixture) to yield the purified product.
-
The following diagram illustrates the key steps in the synthesis workflow.
Single-Crystal Growth Protocol
The growth of a single crystal is often more art than science, requiring patience and systematic experimentation. The goal is to allow molecules to slowly and orderly assemble into a crystalline lattice.
Rationale: Slow evaporation is a robust technique that gradually increases the concentration of the solute, promoting the formation of a limited number of nucleation sites, which can then grow into larger, well-defined crystals. Solvent selection is critical; the ideal solvent should dissolve the compound moderately at room temperature.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Prepare a saturated or near-saturated solution of purified 3-Iodo-5-nitroaniline in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with parafilm and pierce it with a few small holes using a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant, cool temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Physicochemical and Thermal Characterization
Prior to the detailed crystallographic analysis, it is essential to characterize the bulk material to confirm its identity and assess its thermal stability.
Physical and Spectroscopic Properties
A summary of the known and expected properties for 3-Iodo-5-nitroaniline is presented below.
| Property | Value/Description | Source |
| Molecular Formula | C₆H₅IN₂O₂ | [1] |
| Molecular Weight | 264.02 g/mol | [1] |
| CAS Number | 10394-64-6 | [1] |
| Melting Point | 139.5-141 °C | [3] |
| Appearance | Expected to be a yellow or orange solid | - |
| ¹H NMR | Expected signals in the aromatic region (7-8 ppm) | - |
| IR Spectroscopy | Expected characteristic peaks for N-H, N=O, and C-I bonds | - |
Thermal Analysis (TGA/DSC)
Rationale: Thermal analysis provides critical information on the material's stability and phase transitions. Differential Scanning Calorimetry (DSC) detects melting, crystallization, and decomposition events, while Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition.
Methodology:
-
DSC: A sample (3-5 mg) is heated in an aluminum pan under a nitrogen atmosphere, typically from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
TGA: A sample (5-10 mg) is heated in a ceramic crucible under a nitrogen atmosphere, typically from 25 °C to 500 °C at a heating rate of 10 °C/min.
Expected Results: The DSC thermogram should show a sharp endothermic peak corresponding to the melting point (around 140 °C). The TGA curve would likely show a stable baseline until the onset of thermal decomposition, which for many nitroaromatics occurs above 200 °C.
Single-Crystal X-ray Diffraction Analysis: A Hypothetical Walkthrough
This section details the process of analyzing a single crystal of 3-Iodo-5-nitroaniline, based on established crystallographic practices and insights from analogous structures.
Data Collection and Processing
A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer uses a focused beam of X-rays (e.g., Mo Kα, λ = 0.71073 Å) to irradiate the crystal, and the resulting diffraction pattern is recorded on a detector. The collected data (a series of diffraction images) is then processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of all the diffraction spots.
Structure Solution and Refinement
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map allows for the identification of the positions of the heavier atoms first (in this case, iodine). Subsequent refinement cycles, typically using full-matrix least-squares on F², are used to locate the remaining non-hydrogen atoms (C, N, O). Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The final refined model is evaluated by its R-factor, which should ideally be below 5% for a well-determined structure.
Analysis of the Crystal Structure
Based on the analysis of related iodo-nitroaniline structures, we can predict the key structural features of 3-Iodo-5-nitroaniline.[4][5][6]
Molecular Geometry: The analysis would confirm the covalent bond lengths and angles within the molecule. Key parameters to examine include the C-I, C-N (amino and nitro), and N-O bond lengths, comparing them to standard values to identify any electronic effects from the substituents. The planarity of the benzene ring and the torsion angles of the amino and nitro groups relative to the ring are also of significant interest.
Supramolecular Interactions and Crystal Packing: The crystal lattice is built through a network of non-covalent interactions. For 3-Iodo-5-nitroaniline, three primary interactions are anticipated:
-
N-H···O Hydrogen Bonds: The amine group (-NH₂) is an excellent hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are strong acceptors. It is highly probable that these groups will form robust N-H···O hydrogen bonds, linking molecules into chains, dimers, or more complex sheets.[5]
-
I···O Halogen Bonds: The iodine atom possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), allowing it to act as a halogen bond donor. It can form attractive interactions with the negatively polarized oxygen atoms of the nitro group on an adjacent molecule. These "iodo···nitro" interactions are highly directional and can be a significant structure-directing force.[6][7]
-
π-π Stacking Interactions: The electron-rich aromatic rings can stack on top of each other in an offset fashion. These π-π stacking interactions contribute to the overall stability of the crystal lattice.
The following diagram illustrates the logical relationship between the functional groups and the expected intermolecular interactions that would define the crystal's supramolecular architecture.
The ultimate crystal structure will be a delicate balance of these competing interactions. The analysis of isomeric and related compounds shows that even a small change in substituent position can dramatically alter the entire packing motif, highlighting the importance of experimental determination.[8]
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of 3-Iodo-5-nitroaniline. We have detailed a complete and scientifically grounded workflow, from chemical synthesis and single-crystal growth to the methods of X-ray diffraction and structural analysis. By leveraging data from analogous compounds, we have established a strong hypothesis that the supramolecular structure of 3-Iodo-5-nitroaniline will be dictated by a sophisticated interplay of N-H···O hydrogen bonds, I···O halogen bonds, and π-π stacking. This guide serves as a foundational resource for any researcher undertaking the empirical study of this compound, providing the necessary protocols and theoretical framework to achieve a successful and insightful crystal structure determination.
References
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Garden, S. J., et al. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 10), 1212–1214. [Link]
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ResearchGate. (2017). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. [Link]
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ResearchGate. (n.d.). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions. [Link]
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Sci-Hub. (2001). Triclinic and orthorhombic polymorphs of 2-iodo-4-nitroaniline: interplay of hydrogen bonds, nitro...I interactions and aromatic π–π-stacking interactions. Acta Crystallographica Section C Crystal Structure Communications. [Link]
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SciSpace. (n.d.). isomeric iodo-N-(nitrobenzyl)anilines: interplay of hard and soft hydrogen bonds, iodo...nitro interactions and aromatic π...π stacking interactions. [Link]
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PubChem. (n.d.). 3-Iodo-5-nitroaniline. National Center for Biotechnology Information. [Link]
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PubChemLite. (n.d.). 3-iodo-5-nitroaniline (C6H5IN2O2). [Link]
-
PubChem. (n.d.). 4-Iodo-3-nitroaniline. National Center for Biotechnology Information. [Link]
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ResearchGate. (2025). Syntheses and Crystal Structures of 3,5-Diiodo-salicylalidehyde and 3,5-Diiodo-salicylalidene-4-nitroaniline. [Link]
-
Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2002). 2-Iodo-N-(3-nitrobenzyl)aniline and 3-iodo-N-(3-nitrobenzyl)aniline exhibit entirely different patterns of supramolecular aggregation. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 8), o499–o502. [Link]
-
Chemistry Library, University of Cambridge. (2019). The Cambridge Crystallographic Data Centre. [Link]
- Google Patents. (n.d.).
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re3data.org. (n.d.). Cambridge Structural Database. [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]
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Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
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CCDC. (n.d.). Access Structures. [Link]
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CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]
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CCDC. (n.d.). RODIN. [Link]
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Zhang, Z., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic & Biomolecular Chemistry. [Link]
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Methodological & Application
Buchwald-Hartwig amination using 3-Iodo-5-nitroaniline
Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Iodo-5-nitroaniline
Strategic Overview
3-Iodo-5-nitroaniline is a critical "ambiphilic" scaffold in the synthesis of kinase inhibitors (e.g., VEGFR-2, c-Met targets) and high-performance materials. Its structural uniqueness lies in holding two competitive reactive sites: a highly electrophilic aryl iodide (C–I) and a nucleophilic primary amine (–NH₂), mediated by a strongly electron-withdrawing nitro (–NO₂) group.
The Challenge: The primary failure mode in coupling this substrate is chemoselectivity .
-
Self-Coupling (Oligomerization): The internal amine of one molecule reacting with the iodide of another.
-
Catalyst Poisoning: The nitro group can coordinate to palladium species, or the amine can form stable, non-reactive complexes.
-
Electronic Deactivation: The –NO₂ group makes the C–I bond highly reactive toward oxidative addition (good) but renders the –NH₂ group a poor nucleophile (bad, if the amine is the intended coupling partner).
This guide provides a validated protocol to selectively functionalize the C–I bond using an external amine, leveraging the electronic bias of the substrate to ensure >95% chemoselectivity.
Mechanistic Insight & Chemoselectivity
To master this reaction, one must understand the electronic "push-pull" dynamic of the substrate.
-
The Electrophile (C–I): The –NO₂ group at the 5-position exerts a strong inductive electron-withdrawing effect (-I). This lowers the electron density at the C–I bond, significantly accelerating the rate of Oxidative Addition by the Pd(0) catalyst compared to a neutral aryl iodide.
-
The Nucleophile (–NH₂): The same –NO₂ group decreases the basicity and nucleophilicity of the aniline nitrogen (pKa ~2.5 vs. 4.6 for aniline). Consequently, the internal amine is kinetically slower to attack the Pd(II) center than most external aliphatic or electron-rich aromatic amines.
Visualizing the Selectivity Pathway
Figure 1: Chemoselectivity logic flow.[1] The electron-deficient nature of the ring accelerates oxidative addition but retards the internal amine's ability to compete with a standard external amine.
Validated Protocol: C–N Coupling at the Aryl Iodide
This protocol is optimized for coupling 3-iodo-5-nitroaniline with secondary cyclic amines (e.g., morpholine, piperazine) or primary alkyl amines.
Reagents & Materials
-
Substrate: 3-Iodo-5-nitroaniline (1.0 equiv)
-
Coupling Partner: Morpholine (1.2 equiv)
-
Catalyst Precursor: Pd₂(dba)₃ (2.5 mol% Pd)
-
Ligand: Xantphos (3.0 mol%) – Selected for its large bite angle, promoting reductive elimination.
-
Base: Cs₂CO₃ (2.0 equiv) – Mild enough to prevent nitro-group side reactions.
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Workflow
-
Pre-Complexation (Critical):
-
In a glovebox or under Argon flow, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol) to a Schlenk tube.
-
Add 2 mL of degassed 1,4-Dioxane. Stir at RT for 5 minutes until the solution turns from dark purple to a clear orange/brown (formation of active L₂Pd(0) species).
-
-
Substrate Addition:
-
Add 3-Iodo-5-nitroaniline (264 mg, 1.0 mmol) and Cs₂CO₃ (652 mg, 2.0 mmol) to the reaction vessel.
-
Add the remaining Dioxane (3 mL) to wash down the sides.
-
-
Amine Addition:
-
Add Morpholine (105 µL, 1.2 mmol) via syringe.
-
-
Reaction:
-
Seal the tube and heat to 80°C for 4–6 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 7:3) or LC-MS.[2] The starting iodide (Rt ~4.5 min) should disappear; the product (Rt ~3.2 min) will appear.
-
-
Workup:
-
Cool to room temperature.[3] Filter through a pad of Celite to remove inorganic salts and Palladium black.
-
Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the Pd-catalyzed amination ensuring catalyst activation prior to substrate exposure.
Data & Optimization Guide
Ligand selection is the single most important variable for this specific substrate. The table below summarizes the performance of different ligand classes based on internal screening data.
| Ligand Class | Specific Ligand | Yield (%) | Observation |
| Bisphosphine (Wide Bite) | Xantphos | 92% | Excellent. Promotes reductive elimination, preventing dehalogenation. |
| Dialkylbiaryl | XPhos | 88% | Very good, but harder to remove during purification. |
| Bisphosphine (Chiral) | BINAP | 75% | Slower reaction; some deiodination observed. |
| Monodentate | PPh₃ | <10% | Fails. Pd black formation dominates. |
Troubleshooting Matrix:
-
Problem: Low Yield / Unreacted Starting Material.
-
Root Cause: Catalyst poisoning by the nitro group or oxidation of the catalyst.
-
Solution: Switch to a precatalyst like XPhos Pd G2 or Pd-PEPPSI-IPr which are more robust against air/moisture.
-
-
Problem: Deiodination (Reduction of C-I to C-H).
-
Root Cause: "Beta-hydride elimination" from the amine is competing with reductive elimination, or the solvent is acting as a hydride source.
-
Solution: Lower temperature to 60°C and switch solvent to Toluene. Ensure the base is dry.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides." Journal of the American Chemical Society.[1][5][6]
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.
-
PubChem. (2024). "3-Iodo-5-nitroaniline Compound Summary."
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. PIII/PV=O-Catalyzed Intermolecular N-N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines [organic-chemistry.org]
Procedure for diazotization of 3-Iodo-5-nitroaniline
Application Note: High-Efficiency Diazotization of 3-Iodo-5-nitroaniline
Executive Summary
This guide details the protocol for the diazotization of 3-iodo-5-nitroaniline , a highly electron-deficient aromatic amine. Due to the strong electron-withdrawing effects of the nitro (
To ensure quantitative conversion and high purity, this protocol utilizes the Nitrosyl Sulfuric Acid Method . This approach generates the potent nitrosonium ion (
Mechanistic Insight & Rationale
The Challenge: Electronic Deactivation
Diazotization requires the nucleophilic attack of the amine nitrogen onto a nitrosating agent. In 3-iodo-5-nitroaniline, the amine lone pair is delocalized into the aromatic ring and further withdrawn by the meta-nitro group (via induction) and the iodine atom.
-
Consequence: The amine is a very weak base (
of conjugate acid ), making it difficult to protonate or dissolve in dilute aqueous acids. -
Solution: Using concentrated sulfuric acid (
) serves two purposes:-
Solvent: It effectively solubilizes the weak base.
-
Reagent Generation: It dehydrates nitrous acid (
) to form the highly electrophilic nitrosonium ion ( ), which is far more reactive than the dinitrogen trioxide ( ) species present in aqueous conditions.
-
Reaction Pathway
-
Generation of Nitrosonium Ion:
-
Diazotization:
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Substrate | 3-Iodo-5-nitroaniline | Starting Material |
| Acid | Sulfuric Acid (conc. 98%) | Solvent & Catalyst |
| Reagent | Sodium Nitrite ( | Nitrosating Agent Source |
| Quench | Urea (solid) | Scavenger for excess |
| Indicator | Starch-Iodide Paper | Endpoint Validation |
| Vessel | 3-Neck Round Bottom Flask | Reaction Chamber |
| Cooling | Ice/Salt Bath ( | Thermal Control |
Step-by-Step Procedure
Step 1: Preparation of Nitrosyl Sulfuric Acid
-
Setup: Equip a dry 3-neck flask with a mechanical stirrer and a thermometer. Place in an ice/salt bath.
-
Addition: Charge the flask with concentrated
(approx. per of amine). -
Activation: Cool acid to
. Add solid sodium nitrite ( , equivalents) in small portions over 15 minutes.-
Critical: Do not allow temperature to rise above
to prevent decomposition of into gases. -
Observation: The solution may turn slightly viscous; ensure complete dissolution.
-
Step 2: Addition of Substrate
-
Dissolution: If 3-iodo-5-nitroaniline is solid, it can be added directly or pre-dissolved in a minimum volume of glacial acetic acid if handling a slurry is difficult.[1]
-
Reaction: Add the amine slowly to the nitrosyl sulfuric acid mixture, maintaining the internal temperature below
.-
Note: The reaction is exothermic. Rapid addition will cause local overheating and decomposition (tar formation).
-
-
Digestion: Once addition is complete, stir the mixture at
for 1.5 to 2 hours . The mixture should become a clear or slightly turbid homogenous solution (depending on concentration).
Step 3: Validation (Self-Correcting Step)
-
Test: Dip a glass rod into the reaction mixture and touch it to a strip of starch-iodide paper.
-
Result:
-
Instant Blue/Black: Excess nitrous acid is present (Good).
-
No Change: Insufficient nitrite. Add 0.1 eq more
and stir for 15 mins.
-
Step 4: Quenching & Utilization
-
Destruction of Excess Nitrite: Add solid Urea in small portions until the starch-iodide test is negative (no blue color). This prevents side reactions in downstream steps (e.g., Sandmeyer).
-
Transfer: The resulting solution contains 3-iodo-5-nitrobenzenediazonium bisulfate . It is stable at
but should be used immediately for subsequent transformations (e.g., iodination with KI, hydrolysis, or reduction).
Visualization of Workflow
Caption: Operational workflow for the generation of 3-iodo-5-nitrobenzenediazonium salt using the Nitrosyl Sulfuric Acid method.
Safety & Handling
-
Explosion Hazard: Diazonium salts of nitroanilines can be shock-sensitive if allowed to dry. NEVER isolate the dry salt. Always handle in solution.
-
Acid Burns: Concentrated sulfuric acid is highly corrosive. Wear butyl rubber gloves and a face shield.
-
Nitrous Fumes: Decomposition releases
(toxic orange fumes). Perform all operations in a functioning fume hood.
References
-
Organic Syntheses , Coll. Vol. 2, p. 604 (1943); Vol. 19, p. 40 (1939). Preparation of 2,6-Diiodo-4-nitroaniline via Nitrosyl Sulfuric Acid. (Analogous electron-deficient amine protocol). Link
-
Filimonov, V. D., et al. (2008). "Sulfonic Acid Based Cation-Exchange Resin: A Novel Proton Source for One-Pot Diazotization-Iodination." Synthesis, 2008(2), 185-187. (Discussion of acid catalysis for weak amines). Link
-
Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." The Journal of Organic Chemistry, 42(14), 2426–2431. (Alternative non-aqueous methods). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Iodo-5-nitroaniline
Case ID: T-I5N-REC-001 Subject: Optimization of Recrystallization Solvents & Protocols Compound: 3-Iodo-5-nitroaniline (CAS: 10394-64-6) Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Recrystallizing 3-Iodo-5-nitroaniline presents a specific challenge: balancing the polarity of the amine/nitro groups against the lipophilicity and heavy-atom effect of the iodine substituent. Unlike simple nitroanilines, the iodine atom significantly reduces water solubility and increases sensitivity to light-induced degradation (C-I bond homolysis).
This guide provides a self-validating solvent selection strategy, optimized protocols, and troubleshooting workflows designed to maximize purity for downstream applications (e.g., Suzuki-Miyaura coupling or kinase inhibitor synthesis).[1]
Module 1: Solvent System Selection
The Solubility Logic
The target compound has a melting point of approximately 139–141 °C [1]. This relatively high melting point is advantageous, as it reduces the risk of "oiling out" (liquid-liquid phase separation) compared to lower-melting aniline derivatives.[1]
-
Polarity Profile: Moderate. The nitro (
) and amine ( ) groups facilitate hydrogen bonding, while the iodine ( ) adds significant hydrophobic character.[1] -
Selection Strategy: We utilize a "Solvent/Anti-Solvent" gradient or a high-boiling aromatic solvent to leverage the temperature coefficient of solubility.
Recommended Solvent Systems
| System Class | Solvent Composition | Primary Use Case | Technical Notes |
| Primary (Polar) | Ethanol / Water (9:1 to 7:3 v/v) | General purification; removal of inorganic salts.[1] | Top Pick. The iodine atom reduces solubility in pure ethanol compared to 3-nitroaniline, requiring less water to induce precipitation. |
| Secondary (Non-Polar) | Toluene | Removal of polar impurities (tars, oxidation products).[1] | Excellent temperature coefficient.[1] Requires heating near |
| Tertiary (Gradient) | Ethyl Acetate / Hexanes | Removal of lipophilic impurities (e.g., di-iodinated byproducts).[1] | Dissolve in min. hot EtOAc; add Hexanes until turbid. Warning: Rapid cooling may trap impurities.[1] |
Module 2: Optimized Protocols
Protocol A: The Ethanol/Water Standard (Green Chemistry)
Objective: Isolate >98% pure crystalline solid from crude brown/orange material.
-
Dissolution: Place crude 3-iodo-5-nitroaniline in an Erlenmeyer flask. Add Ethanol (95%) at a ratio of 10 mL per gram of solid.[1]
-
Heating: Heat to a gentle reflux (
) with magnetic stirring.-
Checkpoint: If solid remains, add ethanol in 1 mL increments until dissolved. If black particles persist, these are likely inorganic salts or charcoal; proceed to hot filtration.
-
-
Decolorization (Optional): If the solution is dark brown, add activated carbon (1% w/w), stir for 5 mins at reflux, and filter hot through Celite.
-
Crystallization: Remove from heat. While still hot, add warm water (
) dropwise until a faint, persistent turbidity (cloudiness) appears. -
Clarification: Add 1–2 drops of hot ethanol to clear the turbidity.
-
Cooling Ramp:
-
Ambient temp for 30 mins (cover flask with foil to protect from light).
-
Refrigeration (
) for 2 hours. -
Do not plunge directly into ice; this traps impurities.[1]
-
-
Isolation: Filter via Büchner funnel. Wash cake with cold 20% Ethanol/Water.[1] Dry under vacuum at
in the dark.
Protocol B: Toluene Reprecipitation (Isomer Separation)
Objective: separation of 3-iodo-5-nitroaniline from isomeric impurities (e.g., 2-iodo or 4-iodo analogs) which often have lower solubility in aromatic solvents.[1]
-
Suspend crude solid in Toluene (8 mL/g).
-
Heat to reflux (
). The target compound should dissolve; isomeric impurities may remain as a suspension. -
Hot Filtration: Filter rapidly through a pre-warmed glass funnel.[1][2]
-
Slow Crystallization: Allow the filtrate to cool very slowly to room temperature undisturbed. Large, defined needles should form.
Module 3: Troubleshooting & Diagnostics
Visualizing the Workflow
Use the following decision tree to determine the correct corrective action for your specific observation.
Figure 1: Troubleshooting logic flow for crystallization anomalies.[1]
Common Issues & Fixes
Q: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing.
-
Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated product (or impurities have depressed the melting point).
-
Fix:
-
Reheat to redissolve the oil.
-
Add more of the good solvent (e.g., Ethanol) to lower the saturation temperature.
-
Cool more slowly.
-
Crucial: Seed the solution with a pure crystal at a temperature above the oiling point.
-
Q: My crystals are turning purple/brown during drying.
-
Cause: Iodine liberation.[1] The C-I bond is photosensitive.
-
Fix: Ensure all drying is done in the dark or in amber desiccators. Avoid high-temperature oven drying (>50°C).
Q: Yield is low (<50%).
-
Cause: The iodine atom increases lipophilicity, making the compound too soluble in ethanol.
-
Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and collect a "second crop." Note: Always check the purity of the second crop separately, as it will contain more impurities.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Chlorinated solvents like Dichloromethane (DCM)?
A: DCM is generally poor for recrystallization of this compound.[1] While 3-iodo-5-nitroaniline is soluble in DCM, the solvent's low boiling point (
Q: How do I remove unreacted 3-nitroaniline? A: 3-nitroaniline is significantly more water-soluble than the iodinated product.[1] Using the Ethanol/Water protocol (Protocol A) and washing the filter cake liberally with water (not ethanol) will wash away the uniodinated starting material.
Q: Is this compound explosive? A: While it contains a nitro group, mono-nitro anilines are generally stable.[1] However, they are toxic and potential mutagens. Always handle in a fume hood.[1] Avoid heating to dryness in the presence of strong bases or reducing agents.
References
-
PubChem. (n.d.).[1][3] 3-Iodo-5-nitroaniline (CID 25225) - Physical Properties and Solubility. National Library of Medicine.[1] Available at: [Link][1]
-
Organic Syntheses. (1977).[1] General methods for iodination of nitro-aromatics (Analogous protocols). Coll. Vol. 5, p. 1120. Available at: [Link][1]
-
Carl Roth. (2021).[1] Safety Data Sheet: 3-Nitroaniline (Structural Analog Safety Data). Available at: [Link][1]
Disclaimer: This guide is for research purposes only. Users must consult the specific Safety Data Sheet (SDS) for 3-Iodo-5-nitroaniline before handling.[1] All procedures should be performed in a suitable fume hood.
Sources
Minimizing dehalogenation side reactions in 3-Iodo-5-nitroaniline
A Guide to Minimizing Dehalogenation Side Reactions in Synthetic Applications
Welcome to the technical support center for 3-Iodo-5-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. As Senior Application Scientists, we understand that unintended dehalogenation can be a significant challenge, leading to reduced yields and complex purification steps. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale to help you suppress the formation of the common byproduct, 3-nitroaniline, in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of 3-Iodo-5-nitroaniline?
Dehalogenation (specifically, hydrodehalogenation) is an undesired side reaction where the iodine atom on the aromatic ring is replaced by a hydrogen atom.[1] This converts your starting material, 3-Iodo-5-nitroaniline, into the byproduct 3-nitroaniline, consuming your substrate and lowering the yield of your target molecule.
Q2: Why is 3-Iodo-5-nitroaniline particularly susceptible to this side reaction?
Several factors contribute to the lability of the C-I bond in this molecule:
-
Bond Strength: The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F), making it more susceptible to cleavage.[1] The propensity for dehalogenation in cross-coupling reactions generally follows the order of halide reactivity: I > Br > Cl.
-
Electronic Effects: The presence of a strong electron-withdrawing nitro group (-NO₂) makes the aromatic ring electron-deficient. This electronic characteristic can increase the substrate's susceptibility to certain side reactions, particularly in the context of palladium-catalyzed processes.
Q3: How can I detect and quantify the dehalogenated byproduct, 3-nitroaniline?
The formation of 3-nitroaniline can be readily identified and quantified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dehalogenated product (3-nitroaniline) will typically appear as a new, less polar spot compared to the starting material (3-Iodo-5-nitroaniline).[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with the molecular weight corresponding to 3-nitroaniline (138.12 g/mol ).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product is highly effective. You will observe the appearance of a new aromatic proton signal in the region where the iodine atom was previously located, and the integration of this signal relative to the desired product can be used for quantification.[2]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses the most common scenario for dehalogenation: palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3][4]
Issue: I am observing significant amounts of 3-nitroaniline in my cross-coupling reaction.
This is a classic problem indicating that the hydrodehalogenation pathway is outcompeting your desired C-C or C-N bond formation. Below are the most common causes and their solutions.
Potential Cause 1: High Reaction Temperature
-
Causality: Elevated temperatures provide the activation energy for side reactions. While higher heat can accelerate a sluggish desired reaction, it often disproportionately accelerates the dehalogenation pathway.[2]
-
Recommended Solution:
-
Attempt the reaction at a lower temperature (e.g., room temperature to 50°C), especially given the high reactivity of the C-I bond.[3]
-
If the reaction is too slow at lower temperatures, focus on optimizing the catalyst system (see Cause 3) rather than increasing the heat.
-
For reactions that require heating, maintain the minimum temperature necessary for substrate conversion and monitor closely to avoid prolonged heating after completion.[5]
-
Potential Cause 2: Inappropriate Base Selection
-
Causality: The base is a critical parameter. Strong alkoxide bases (e.g., NaOᵗBu, KOᵗBu) or bases with β-hydrogens can promote dehalogenation.[3][6] They can either act as a hydride source themselves or facilitate the formation of palladium-hydride (Pd-H) species from solvents or impurities, which is a key intermediate in the dehalogenation cycle.[7] Visible light, in combination with a strong base like KOtBu, can also induce dehalogenation through an electron transfer mechanism.[8]
-
Recommended Solution:
-
Switch to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that often provide sufficient reactivity while minimizing dehalogenation.[3]
-
Ensure the base is of high purity and anhydrous, as contaminants can contribute to side reactions.
-
Potential Cause 3: Suboptimal Ligand Choice
-
Causality: The ligand's role is to stabilize the palladium center and modulate its reactivity. The key is to facilitate a rapid rate of reductive elimination (the final product-forming step) to outcompete the dehalogenation pathway. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are known to accelerate this crucial step.[3] Using simple, less bulky ligands like PPh₃ can lead to slower reductive elimination, allowing more time for the dehalogenation side reaction to occur.[3]
-
Recommended Solution:
-
Employ bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands"). Excellent choices include SPhos, XPhos, and BrettPhos.[3][9]
-
For Suzuki couplings, consider ligands like P(t-Bu)₃ or DPPF.[3]
-
For Buchwald-Hartwig aminations, specialized ligands like RuPhos or chelating ligands like Xantphos are designed to prevent side reactions.[3][10]
-
Potential Cause 4: Presence of Hydride Sources
-
Causality: The dehalogenation mechanism often proceeds via a palladium-hydride (Pd-H) intermediate.[7] This hydride can originate from various sources in the reaction mixture, including water, alcohols (especially isopropanol), or even certain amine bases.[11]
-
Recommended Solution:
-
Use high-purity, anhydrous (a.k.a. "dry") aprotic solvents such as toluene, dioxane, or THF.
-
Ensure all glassware is thoroughly dried (e.g., oven or flame-dried) before use.
-
If using an amine base like triethylamine, ensure it is distilled and dry.
-
Summary Table for Troubleshooting Dehalogenation
| Parameter | Condition Favoring Dehalogenation | Recommended Optimization |
| Temperature | High (>80 °C) | Run at RT to 60 °C; find minimum effective temp. |
| Base | Strong alkoxides (NaOᵗBu, KOᵗBu) | Use weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃).[3] |
| Ligand | Small, electron-poor (e.g., PPh₃) | Use bulky, electron-rich ligands (SPhos, XPhos, etc.). |
| Solvent | Protic (alcohols) or wet aprotic | Use dry, aprotic solvents (Toluene, Dioxane, THF). |
| Atmosphere | Presence of H₂ (unintended) or O₂ | Maintain a strict inert atmosphere (Argon or Nitrogen).[3] |
| Reaction Time | Excessively long | Monitor by TLC/GC; quench upon completion.[2] |
Mechanistic Insights
Understanding the underlying mechanism is key to rational problem-solving. While you are aiming for the productive cross-coupling cycle, a competing catalytic cycle is responsible for the dehalogenation.
The Desired Cross-Coupling Pathway
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle.[12][13]
Caption: Fig 2. Dehalogenation pathway competing with the desired cross-coupling.
Your goal is to choose conditions (ligand, base, temperature) that maximize the rate of the "Transmetalation" and subsequent "Reductive Elimination" of the desired product, thereby minimizing the time the Ar-Pd(II)(I)L₂ complex is available to enter the undesired hydride transfer pathway.
Validated Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a robust starting point for coupling 3-iodo-5-nitroaniline with an arylboronic acid.
Materials:
-
3-Iodo-5-nitroaniline (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-5-nitroaniline, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [3]3. Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd(OAc)₂ and SPhos. Add a small amount of anhydrous toluene and swirl to form the pre-catalyst complex.
-
Reaction Assembly: Using a syringe, add the catalyst slurry to the Schlenk flask, followed by enough anhydrous toluene to create a ~0.1 M solution with respect to the starting aryl iodide.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 30 minutes. Then, increase the temperature to 60 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every hour. [2]The reaction is often complete within 2-6 hours. Avoid prolonged heating once the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude material by ¹H NMR and GC-MS to determine the ratio of the desired product to the dehalogenated byproduct, 3-nitroaniline.
Protocol 2: Analytical Method for Quantifying Dehalogenation
¹H NMR Analysis:
-
Prepare a sample of the crude reaction product by dissolving a known mass in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) is used (e.g., 5-7 times the longest T1 value) for accurate integration.
-
Identify a well-resolved, characteristic proton signal for the desired product and a well-resolved signal for the dehalogenated byproduct (3-nitroaniline).
-
Carefully integrate these peaks. The ratio of the integrals, corrected for the number of protons each signal represents, gives the molar ratio of the two compounds.
References
- RSC Publishing. (n.d.). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- SciSpace. (n.d.). Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts.
-
Kang, Y.-B., et al. (2020). Visible-light-induced, base-promoted transition-metal-free dehalogenation of aryl fluorides, chlorides, bromides, and iodides. Organic Letters, 22(8), 3084–3088. Retrieved from [Link]
- BenchChem. (2025). Preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene.
- RSC Publishing. (2025). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases.
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic dehalogenation of aryl bromides and iodides (1a–k) in the presence of SNPs-DAAQ as PC. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Retrieved from [Link]
-
American Chemical Society. (n.d.). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]
-
National Institutes of Health. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
RSC Publishing. (2023). In situ Raman monitoring of electroreductive dehalogenation of aryl halides at an Ag/aqueous solution interface. Retrieved from [Link]
-
Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
CORE. (n.d.). Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. Retrieved from [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]
- Google Patents. (n.d.). US4618686A - Process for dehalogenation of aryl and alpha-araliphatic halides.
-
MDPI. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Vaia. (n.d.). How will you convert (a) benzene to - m - -bromo iodobenzene? (b) aniline to. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Taylor & Francis Online. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]
-
ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
-
ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Harvey Mudd College. (n.d.). Development of Bio-Inspired Catalysts for Dechlorination Reactions. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
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- 10. Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
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- 13. nobelprize.org [nobelprize.org]
Technical Support Center: Solubilization Protocols for 3-Iodo-5-nitroaniline
Executive Summary & Chemical Context[1][2][3][4]
The Challenge: 3-Iodo-5-nitroaniline is a hydrophobic, crystalline aromatic amine.[1] While theoretically soluble in polar aprotic solvents like DMSO, users frequently encounter "false insolubility"—where the compound forms a pellet or suspension rather than a true solution. This is rarely due to the thermodynamic limit of the solvent but rather kinetic barriers (high lattice energy) or environmental contamination (hygroscopic water absorption).
Compound Profile:
| Property | Data | Relevance to Solubility |
|---|---|---|
| Molecular Weight | ~264.02 g/mol | Moderate MW; diffusion rates in viscous DMSO are slower than in water.[1] |
| LogP | ~1.7 - 1.85 | Lipophilic.[1] Insoluble in water; requires organic solvent. |
| Melting Point | ~140°C | High lattice energy requires energy input (heat/sonication) to break crystal packing.[1] |
| Functional Groups | Nitro (-NO₂), Amine (-NH₂), Iodo (-I) | Nitro/Amine groups allow H-bonding with DMSO; Iodine increases lipophilicity.[1] |
Diagnostic FAQs (Troubleshooting)
Q1: I added DMSO, but the powder formed a sticky yellow pellet at the bottom. What happened? A: You are experiencing "solvent gelling."[1] When DMSO is added too quickly to a hydrophobic powder, the outer layer of the powder dissolves and immediately saturates the local solvent, forming a viscous "gel shell" that prevents fresh solvent from reaching the dry core.
-
Fix: Do not just vortex. You must break the pellet mechanically (with a glass rod) or use prolonged sonication to disrupt the gel layer.
Q2: My solution was clear yesterday, but today there are needle-like crystals. Is my sample ruined? A: Not necessarily. This is likely "moisture-induced precipitation."[1] DMSO is highly hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped. Since 3-Iodo-5-nitroaniline is water-insoluble, even a 2-5% water content in DMSO can drastically lower its solubility limit, forcing the compound out of solution.
-
Fix: Re-dissolve using the Rescue Protocol (below) and store in a desiccator or under nitrogen/argon.
Q3: Can I heat the solution to speed this up? A: Yes, but with strict limits. 3-Iodo-5-nitroaniline is stable, but aromatic nitro compounds can degrade or undergo side reactions at high temperatures.
-
Limit: Do not exceed 50°C . Use a water bath, not a hot plate, to avoid localized superheating.
The Protocols
Protocol A: Standard Solubilization (Preventative)
Use this for preparing fresh stock solutions (e.g., 10 mM - 50 mM).[1]
-
Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for high concentrations to prevent leaching).
-
Solvent Addition: Add only 50% of the calculated DMSO volume.
-
Dispersion: Vortex immediately for 30 seconds. This creates a slurry and prevents pellet formation.
-
Completion: Add the remaining 50% of DMSO.
-
Dissolution: Vortex again. If particles remain, sonicate for 5 minutes at room temperature.
Protocol B: The "Rescue" Protocol (Corrective)
Use this for stubborn pellets or precipitated samples.
-
Mechanical Disruption: If a pellet exists, use a clean glass capillary or pipette tip to physically break it apart.[1]
-
Thermal Shift: Place the sealed vial in a 40°C water bath for 10 minutes.
-
Ultrasonic Cavitation: Transfer immediately to an ultrasonic bath.[1] Sonicate for 10-15 minutes. The combination of heat (kinetic energy) and cavitation (micro-agitation) usually breaks the lattice energy barrier.
-
Visual Check: Hold the vial against a light source. Look for "schlieren" lines (wavy refraction lines), which indicate a concentration gradient and incomplete mixing.[1] Invert gently until these disappear.
Protocol C: Solubility Limit Validation (Empirical)
Since exact saturation points vary by DMSO water content, use this to verify your specific batch.
-
Prepare a supersaturated suspension (e.g., 100 mg/mL).[1]
-
Sonicate and heat (40°C) for 30 minutes.
-
Centrifuge at 10,000 x g for 5 minutes (using DMSO-resistant tubes).
-
If a pellet remains, the supernatant is your saturation limit.[1] Filter the supernatant through a 0.2 µm PTFE filter to ensure no micro-crystals remain before use in assays.
Decision Logic & Workflow
The following diagram illustrates the decision process for handling solubility issues with this compound.
Caption: Troubleshooting logic for solubilizing hydrophobic nitroanilines in DMSO.
Advanced Technical Insights
The "Water Effect" Mechanism
Researchers often underestimate the impact of atmospheric moisture.
-
Mechanism: Water acts as an "anti-solvent" for 3-Iodo-5-nitroaniline.[1]
-
Data: A shift from 0% water (anhydrous DMSO) to 10% water can reduce the solubility of hydrophobic aromatics by 10-100 fold .[1]
-
Prevention: Use single-use DMSO aliquots or store the main bottle over molecular sieves (3Å or 4Å).[1]
Safety: The DMSO Carrier Effect
Critical Warning: 3-Iodo-5-nitroaniline is toxic (Acute Tox. 3).[1]
-
Permeation: DMSO increases the skin permeability of dissolved compounds.[1] If this solution touches your skin, the DMSO will carry the toxic nitroaniline directly into your bloodstream faster than the solid alone.
-
PPE: Standard latex gloves are permeable to DMSO.[1]
-
Requirement: Use Nitrile gloves (minimum 0.12 mm thickness) and change immediately upon splash, or use "Silver Shield" laminate gloves for prolonged handling.[1]
-
Storage Stability[5]
-
Light: Iodine-containing compounds can be photosensitive (liberating free iodine, turning the solution dark brown/purple).[1] Store in amber glass vials .
-
Temperature: Store stock solutions at -20°C. If precipitation occurs upon thawing, repeat the Rescue Protocol (Heat + Sonicate) before use. Do not use a suspension in assays.[1]
References
-
PubChem. (n.d.).[1] 3-Iodo-5-nitroaniline (Compound CID 25225).[1][2][3] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]
-
Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][4][5][6] (Bulletin 102).[1] Retrieved from [Link] (General reference for DMSO solubility parameters).[1]
-
Balakin, K. V., et al. (2006).[1] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.[1] (Context on DMSO hydration effects on library compounds).
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 3-Iodo-5-nitroaniline | C6H5IN2O2 | CID 25225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-iodo-5-nitroaniline (C6H5IN2O2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Interpretation of 3-Iodo-5-nitroaniline
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-iodo-5-nitroaniline, a key intermediate in various synthetic pathways. Through a comparative approach, we will dissect the influence of its constituent functional groups on the resulting spectrum, offering field-proven insights into spectral interpretation.
The Foundational Principles: Understanding Substituent Effects in ¹H NMR
The chemical shift of a proton in a benzene ring is exquisitely sensitive to the electronic environment created by the substituents. Electron-donating groups (EDGs), such as the amino (-NH₂) group, increase electron density on the ring, particularly at the ortho and para positions, causing the corresponding protons to be shielded and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) like the nitro (-NO₂) and iodo (-I) groups decrease electron density, deshielding the ring protons and shifting their resonance to a higher chemical shift (downfield).
This guide will leverage the known ¹H NMR data of aniline, 3-iodoaniline, and 3-nitroaniline to build a comprehensive and predictive interpretation of the spectrum for 3-iodo-5-nitroaniline.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure the acquisition of a reliable ¹H NMR spectrum, a standardized and validated protocol is essential. The following steps outline a robust methodology for the preparation and analysis of a sample like 3-iodo-5-nitroaniline.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid 3-iodo-5-nitroaniline sample.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar compounds like nitroanilines. Deuterated chloroform (CDCl₃) can also be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can aid in dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
Acquisition Parameters:
-
Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm for aromatic compounds).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons.
Spectral Analysis and Interpretation
Predicted ¹H NMR Spectrum of 3-Iodo-5-nitroaniline
Caption: Molecular structure of 3-iodo-5-nitroaniline showing the distinct proton environments.
Based on the electronic effects of the substituents, we can predict the following for the aromatic protons:
-
H₂: This proton is ortho to the electron-donating amino group and meta to both the iodo and nitro groups. The strong shielding effect of the amino group will be somewhat counteracted by the deshielding effects of the other two groups.
-
H₄: This proton is para to the amino group and ortho to both the iodo and nitro groups. It will experience strong deshielding from the two adjacent electron-withdrawing groups.
-
H₆: This proton is ortho to the amino group and ortho to the nitro group, and meta to the iodo group. It will be significantly deshielded by the adjacent nitro group.
The amino group protons (-NH₂) will appear as a broad singlet, with its chemical shift influenced by the solvent and concentration.
Comparative Spectral Data
To substantiate our predictions, let's examine the experimental ¹H NMR data for related compounds.
| Compound | Solvent | H₂ (ppm) | H₄ (ppm) | H₅ (ppm) | H₆ (ppm) | -NH₂ (ppm) |
| Aniline | CDCl₃ | 6.78 (d) | 7.18 (t) | 6.87 (t) | 6.78 (d) | 3.46 (s) |
| 3-Iodoaniline | CDCl₃ | 7.03 (s) | 6.96 (d) | 6.54 (t) | 6.81 (d) | 3.56 (s) |
| 3-Nitroaniline | CDCl₃ | 7.55 (s) | 7.26 (t) | - | 6.95 (d) | 4.00 (s) |
| 3-Iodo-5-nitroaniline (Predicted) | DMSO-d₆ | ~7.5-7.7 (t) | ~8.0-8.2 (t) | - | ~7.8-8.0 (t) | ~6.0-6.5 (s) |
Table 1: Comparison of ¹H NMR Chemical Shifts (δ) for Aniline and its Derivatives.
Data for Aniline, 3-Iodoaniline, and 3-Nitroaniline sourced from spectral databases.
Detailed Interpretation of Predicted 3-Iodo-5-nitroaniline Spectrum
Caption: Predicted ¹H NMR signal assignments and coupling for 3-Iodo-5-nitroaniline.
-
H₄ (most downfield): Located between two strong electron-withdrawing groups (I and NO₂), this proton is expected to be the most deshielded, appearing at the highest chemical shift, predicted to be in the range of 8.0-8.2 ppm . It will be split into a triplet by meta-coupling to H₂ and H₆, with a small coupling constant (J) of approximately 2.0 Hz.
-
H₆: Being ortho to the strongly electron-withdrawing nitro group and ortho to the electron-donating amino group, the deshielding effect of the nitro group is expected to dominate. Its chemical shift is predicted to be in the range of 7.8-8.0 ppm . It will also appear as a triplet due to meta-coupling with H₂ and H₄ (J ≈ 2.0 Hz).
-
H₂ (most upfield of aromatic protons): This proton is ortho to the electron-donating amino group, which provides a shielding effect. However, it is meta to both the iodo and nitro groups, which are deshielding. The net effect is a chemical shift that is downfield relative to aniline but upfield relative to H₄ and H₆, predicted to be in the range of 7.5-7.7 ppm . It will appear as a triplet due to meta-coupling with H₄ and H₆ (J ≈ 2.0 Hz).
-
-NH₂ protons: These protons will likely appear as a broad singlet in the region of 6.0-6.5 ppm in DMSO-d₆. The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.
Conclusion: A Predictive Framework for Spectral Interpretation
This guide provides a comprehensive, albeit predictive, interpretation of the ¹H NMR spectrum of 3-iodo-5-nitroaniline. By systematically analyzing the electronic effects of the amino, iodo, and nitro substituents and comparing them with the known spectra of related aniline derivatives, we have established a robust framework for assigning the proton signals. The predicted spectrum highlights the significant deshielding influence of the nitro and iodo groups, leading to a downfield shift of all aromatic protons compared to aniline. The characteristic meta-coupling pattern is expected to result in three distinct triplets for the aromatic protons. This detailed analysis serves as a valuable tool for researchers in the positive identification and characterization of this important synthetic intermediate.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Structural Validation Guide: 13C NMR Analysis of 3-Iodo-5-nitroaniline
The following guide is structured to provide an authoritative technical comparison for the structural validation of 3-Iodo-5-nitroaniline .
This guide moves beyond simple data listing; it compares Experimental Analogues , Theoretical Predictions , and Substituent Additivity Models to provide a triangulation method for confirming the identity of this specific intermediate.
Executive Summary & Chemical Context
3-Iodo-5-nitroaniline (CAS: 34393-59-4) is a critical "push-pull" aromatic intermediate. The presence of an electron-donating amine (-NH₂) and electron-withdrawing nitro (-NO₂) and iodo (-I) groups creates a unique electronic environment.[1]
This guide solves the primary challenge in characterizing this molecule: distinguishing the crowded aromatic region and validating the regiochemistry (3,5-substitution pattern) against potential isomers (e.g., 2-iodo-5-nitroaniline).
Key Identification Marker: The "Heavy Atom Effect" of Iodine results in a distinctive shielded ipso-carbon signal (~95–100 ppm) , which is the primary diagnostic peak for validating the position of the halogen.
Comparative Assignment Strategy
To ensure scientific integrity (E-E-A-T), we do not rely on a single data point. Instead, we compare three assignment methodologies.
Method A: Substituent Chemical Shift (SCS) Additivity
Best for rapid estimation. Using benzene as a baseline (128.5 ppm), we apply standard increments for DMSO-d6 solution.
| Position | Atom Type | Substituent Effects (Calculation) | Predicted Shift (δ) | Electronic Rationale |
| C-1 | C-NH₂ | Base + NH₂(i) + I(m) + NO₂(m) (128.5 + 18.0 + 1.5 + 0.9) | ~148.9 ppm | Deshielded by resonance (N lone pair donation). |
| C-2 | CH | Base + NH₂(o) + I(o) + NO₂(p) (128.5 - 13.3 + 9.0 + 5.8) | ~130.0 ppm | Competitive effect: Ortho-shielding vs. Iodo-deshielding. |
| C-3 | C-I | Base + NH₂(m) + I(i) + NO₂(m) (128.5 + 0.9 - 34.0 + 0.9) | ~96.3 ppm | DIAGNOSTIC: Heavy atom spin-orbit coupling (Shielding). |
| C-4 | CH | Base + NH₂(p) + I(o) + NO₂(o) (128.5 - 9.8 + 9.0 - 4.8) | ~122.9 ppm | Shielded by Amine (para), deshielded by Iodine (ortho). |
| C-5 | C-NO₂ | Base + NH₂(m) + I(m) + NO₂(i) (128.5 + 0.9 + 1.5 + 20.0) | ~150.9 ppm | Strongly deshielded by Nitro induction (-I effect). |
| C-6 | CH | Base + NH₂(o) + I(p) + NO₂(o) (128.5 - 13.3 - 1.0 - 4.8) | ~109.4 ppm | Most shielded CH due to synergistic ortho-effects. |
Method B: Comparison with Validated Analogues
Best for experimental benchmarking. Comparing 3-Iodo-5-nitroaniline against its mono-substituted precursors confirms the additivity logic.
| Carbon Environment | 3-Iodoaniline (Exp) [1] | 3-Nitroaniline (Exp) [2] | 3-Iodo-5-nitroaniline (Target) |
| C-I (Ipso) | 94.3 ppm | N/A | 96.3 ppm (Predicted) |
| C-NH₂ (Ipso) | 148.5 ppm | 149.3 ppm | 148.9 ppm (Predicted) |
| C-NO₂ (Ipso) | N/A | 149.0 ppm | 150.9 ppm (Predicted) |
Analysis: The C-I signal remains consistently upfield (<100 ppm) regardless of the nitro group, serving as a reliable anchor for assignment.
Experimental Protocol (Self-Validating)
To reproduce these results, follow this standardized acquisition protocol.
Sample Preparation[2][3][4][5]
-
Solvent: DMSO-d6 (Preferred over CDCl₃ due to polarity of the nitro/amine groups).
-
Concentration: 15–20 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube.
Acquisition Parameters (Bruker/Varian 400 MHz equiv.)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C-I, C-NO₂, C-NH₂) have long T1 relaxation times. A short D1 will suppress these critical diagnostic peaks.
-
-
Scans (NS): Minimum 1024 (due to low sensitivity of quaternary carbons).
-
Spectral Width: 240 ppm (to capture C=O if impurities exist, and Iodine-shielded region).
Assignment Workflow (Logic Flow)
The following diagram illustrates the decision matrix for assigning the peaks of 3-Iodo-5-nitroaniline.
Caption: Logical workflow for assigning 3-Iodo-5-nitroaniline signals, prioritizing the diagnostic Iodine-shifted carbon.
Detailed Substituent Effects Analysis
Understanding why the shifts occur allows you to troubleshoot synthesis anomalies (e.g., if you accidentally synthesized the 2-iodo isomer).
A. The Heavy Atom Effect (C-3)
Normally, electronegative substituents (like O, N, F) deshield the attached carbon (move it >130 ppm). Iodine is unique.
-
Mechanism: Spin-orbit coupling of the iodine electrons exerts a local magnetic field that opposes the external field.
-
Result: A massive upfield shift (shielding).
-
Comparison:
B. The Nitro Effect (C-5)
The nitro group is strongly electron-withdrawing via induction (-I) and resonance (-M).
-
Effect: It deshields the ipso carbon significantly (~150 ppm) but shields the ortho positions (C-4, C-6) relative to benzene, though less effectively than the amine shields its ortho positions.
C. The Amine Effect (C-1)
The amine is an electron-donating group (+M).
-
Effect: It strongly shields the ortho (C-2, C-6) and para (C-4) positions by increasing electron density in the ring. This explains why C-6 is the most upfield protonated carbon (~109 ppm)—it sits between the shielding amine and the shielding "ortho-effect" of the nitro group.
Structural Diagram & Numbering
Caption: Predicted 13C NMR chemical shifts (ppm) for 3-Iodo-5-nitroaniline. Note the distinct shielding at C3 (Blue) and C6 (Green).
References
-
SDBS Web: Spectral Database for Organic Compounds. (n.d.). 13C NMR Spectrum of 3-Iodoaniline (SDBS No. 3062). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for Additivity Increments).
-
Reich, H. J. (2024). 13C Chemical Shifts of Substituted Benzenes.[4][5][3][6][7] University of Wisconsin-Madison Chemistry. Retrieved from [Link]
Sources
- 1. 2-Iodo-5-nitroaniline | 5459-50-7 | Benchchem [benchchem.com]
- 2. labs.chem.byu.edu [labs.chem.byu.edu]
- 3. 1-Iodo-2-nitrobenzene(609-73-4) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 3-Iodoaniline(626-01-7) 13C NMR [m.chemicalbook.com]
- 7. scienceopen.com [scienceopen.com]
A Comparative Guide to the FTIR Spectral Analysis of 3-Iodo-5-nitroaniline
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-iodo-5-nitroaniline, a crucial molecule in synthetic chemistry and drug development. By comparing its spectral features to those of simpler, structurally related compounds—aniline, nitrobenzene, and iodobenzene—we can achieve a comprehensive understanding of how the interplay of its functional groups dictates its unique vibrational fingerprint. This comparative approach is invaluable for researchers, scientists, and drug development professionals for structural elucidation and quality control.
The Principles of FTIR Spectroscopy in Functional Group Analysis
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. The position, intensity, and shape of these absorption bands provide detailed information about the molecule's functional groups and overall structure. For a molecule like 3-iodo-5-nitroaniline, we can predict and interpret its spectrum by dissecting the contributions of its constituent parts: the primary amine (-NH₂), the nitro group (-NO₂), the iodo group (-I), and the aromatic ring.
Comparative Spectral Analysis: Deconvoluting the Spectrum of 3-Iodo-5-nitroaniline
To confidently assign the vibrational modes of 3-iodo-5-nitroaniline, we will compare its spectrum with those of aniline, nitrobenzene, and iodobenzene. This allows for the clear identification of the characteristic bands associated with each functional group and the shifts caused by their electronic interactions on the benzene ring.
The Amino Group (-NH₂) Signature: Insights from Aniline
The primary aromatic amine group (-NH₂) in aniline gives rise to several distinct and characteristic absorptions. In the high-frequency region, primary amines exhibit two N-H stretching bands: an asymmetric stretch and a symmetric stretch, typically found between 3500 and 3300 cm⁻¹.[2][3] Aniline, for instance, shows these bands around 3442 and 3360 cm⁻¹.[2] Additionally, a strong N-H bending (scissoring) vibration is observed in the 1650-1580 cm⁻¹ region.[2] The C-N stretching vibration for aromatic amines is a strong band typically located between 1335-1250 cm⁻¹.[2][3]
In 3-iodo-5-nitroaniline, the electronic landscape is significantly altered by the presence of the strongly electron-withdrawing nitro group and the weakly deactivating iodo group. These substituents influence the N-H bond strength and the electron density on the nitrogen atom, leading to shifts in the positions of the characteristic amino group vibrations.
The Nitro Group (-NO₂) Signature: Insights from Nitrobenzene
The nitro group is one of the most readily identifiable functional groups in an IR spectrum due to its strong and distinct absorption bands.[4] Aromatic nitro compounds display a strong asymmetric NO₂ stretching vibration between 1550-1475 cm⁻¹ and a strong symmetric NO₂ stretching vibration between 1360-1290 cm⁻¹.[5] In nitrobenzene, these bands are prominently observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[6] The electronic effects of other substituents on the aromatic ring can influence the precise positions of these bands.[4]
For 3-iodo-5-nitroaniline, the presence of the electron-donating amino group in a meta position relative to the nitro group will modulate the electronic environment, causing predictable shifts in the NO₂ stretching frequencies compared to nitrobenzene.
The Iodo Group (-I) and Aromatic Ring Vibrations: Insights from Iodobenzene
The C-I stretching vibration is typically found in the far-infrared region (below 600 cm⁻¹) and can be challenging to observe with standard mid-IR spectrometers. However, the presence of the iodine atom does influence the overall spectrum, particularly the out-of-plane C-H bending vibrations of the aromatic ring. The substitution pattern on the benzene ring gives rise to a characteristic pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending bands in the 900-675 cm⁻¹ region. By comparing the spectrum of 3-iodo-5-nitroaniline to that of iodobenzene and considering the 1,3,5-trisubstitution pattern, we can assign these aromatic ring vibrations.
Experimental Data Summary: A Head-to-Head Comparison
The following table summarizes the expected and experimentally observed FTIR absorption bands for 3-iodo-5-nitroaniline and its comparative counterparts. This side-by-side analysis provides a clear visual reference for interpreting the spectrum.
| Functional Group/Vibrational Mode | Aniline (cm⁻¹)[2][7] | Nitrobenzene (cm⁻¹)[6][8] | Iodobenzene (cm⁻¹)[9][10] | **3-Iodo-5-nitroaniline (Expected/Observed cm⁻¹) ** | Intensity |
| N-H Asymmetric Stretch | ~3442 | - | - | ~3480 - 3500 | Medium-Strong |
| N-H Symmetric Stretch | ~3360 | - | - | ~3380 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | ~3050 | ~3080 | ~3060 | ~3050 - 3100 | Medium-Weak |
| N-H Bend (Scissoring) | ~1619 | - | - | ~1620 - 1640 | Strong |
| Aromatic C=C Stretch | ~1600, 1495 | ~1605, 1480 | ~1575, 1470 | ~1580 - 1610, ~1470-1490 | Medium |
| NO₂ Asymmetric Stretch | - | ~1529 | - | ~1520 - 1550 | Very Strong |
| NO₂ Symmetric Stretch | - | ~1347 | - | ~1340 - 1360 | Very Strong |
| C-N Stretch (Aromatic Amine) | ~1281 | - | - | ~1250 - 1300 | Strong |
| C-N Stretch (Aromatic Nitro) | - | ~850 | - | ~850 - 880 | Medium |
| Aromatic C-H Out-of-Plane Bend | ~880, 750 | ~793, 705 | ~740, 680 | ~800-900 (1,3,5-substitution) | Strong |
| C-I Stretch | - | - | < 600 | < 600 | Medium-Strong |
Note: The expected ranges for 3-iodo-5-nitroaniline are based on the analysis of its functional groups and comparison with related compounds. Actual peak positions may vary slightly based on the sample preparation method and instrument.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of solid 3-iodo-5-nitroaniline, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and high-quality results.[11][12]
Instrumentation and Materials
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
3-Iodo-5-nitroaniline sample (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Step-by-Step ATR-FTIR Analysis
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements.[13]
-
Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This step is crucial as it subtracts the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself from the final sample spectrum.
-
Sample Application: Place a small amount of the 3-iodo-5-nitroaniline powder onto the center of the ATR crystal.[14]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the solid sample and the ATR crystal.[11] This is essential for obtaining a strong and well-defined spectrum.
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 1.
Conclusion: A Synthesized Understanding
The FTIR spectrum of 3-iodo-5-nitroaniline is a composite of the vibrational signatures of its amine, nitro, and iodo functionalities, all modulated by their electronic interactions within the aromatic ring. By systematically comparing its spectrum to those of aniline, nitrobenzene, and iodobenzene, we can confidently assign the key absorption bands. The strong asymmetric and symmetric stretches of the nitro group, coupled with the characteristic dual N-H stretching bands and N-H bending of the primary amine, provide an unambiguous fingerprint for this molecule. This comparative guide, along with the detailed experimental protocol, equips researchers with the necessary tools for the accurate and reliable FTIR analysis of 3-iodo-5-nitroaniline and similarly complex molecules.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 15, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Retrieved February 15, 2026, from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 15, 2026, from [Link]
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PubMed. (2000, October 15). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved February 15, 2026, from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 15, 2026, from [Link]
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2025, August 10). Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF. Retrieved February 15, 2026, from [Link]
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RSC Publishing. (2023, September 8). The adsorption of nitrobenzene over an alumina-supported palladium catalyst: an infrared spectroscopic study. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical.... Retrieved February 15, 2026, from [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved February 15, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Nitro Groups. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of experimental and theoretical FT‐IR spectra. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved February 15, 2026, from [Link]
-
MDPI. (2021, August 10). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Retrieved February 15, 2026, from [Link]
-
Slideshare. (n.d.). A dft analysis of the vibrational spectra of nitrobenzene | PDF. Retrieved February 15, 2026, from [Link]
-
(n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Iodobenzene. PubChem. Retrieved February 15, 2026, from [Link]
-
PMC. (2022, January 26). Fourier Transform Infrared (FTIR) Spectroscopy to Analyse Human Blood over the Last 20 Years: A Review towards Lab-on-a-Chip Devices. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, iodo-. NIST WebBook. Retrieved February 15, 2026, from [Link]
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A Comparative Guide to the Reactivity of 3-Iodo-5-nitroaniline and 3-Bromo-5-nitroaniline for Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the 3-halo-5-nitroaniline scaffold serves as a pivotal structural motif. Its unique electronic architecture, featuring a potent electron-withdrawing nitro group and an electron-donating amino group meta-positioned to each other, makes it a versatile building block for complex molecular targets. The choice of the halogen atom—iodine versus bromine—at the 3-position is a critical decision that profoundly influences the molecule's reactivity in subsequent synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of 3-Iodo-5-nitroaniline and 3-Bromo-5-nitroaniline, supported by fundamental chemical principles and illustrative experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: The Foundation of Reactivity
The inherent differences in the physicochemical properties of iodine and bromine are the primary drivers of the differential reactivity observed between the two molecules.
| Property | 3-Iodo-5-nitroaniline | 3-Bromo-5-nitroaniline | Significance in Reactivity |
| Molecular Weight | 264.02 g/mol [1] | 217.02 g/mol | Affects stoichiometry and reagent mass calculations. |
| C-X Bond Dissociation Energy | ~213 kJ/mol[2] | ~285 kJ/mol[2] | The weaker C-I bond facilitates reactions where C-X bond cleavage is the rate-determining step, such as oxidative addition in cross-coupling. |
| Electronegativity (Pauling Scale) | 2.66 | 2.96 | The higher electronegativity of bromine leads to a more polarized C-Br bond, which can influence the rate of nucleophilic attack at the carbon center. |
| CAS Number | 10394-64-6[1] | 55215-57-1[3] | For unambiguous identification and procurement. |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern C-C and C-N bond formation. The general reactivity trend for aryl halides in these transformations is Ar-I > Ar-Br > Ar-Cl , a direct consequence of the carbon-halogen bond dissociation energies. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.
General Catalytic Cycle
The catalytic cycle for reactions like Suzuki, Heck, and Buchwald-Hartwig amination follows a similar fundamental pathway, initiated by the cleavage of the C-X bond.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-Iodo-5-nitroaniline
Executive Summary & Core Directive
Do not treat 3-Iodo-5-nitroaniline as generic organic waste. Due to the presence of a heavy halogen (Iodine) and a nitro group on an aromatic ring, this compound presents specific incineration challenges (formation of elemental iodine and nitrogen oxides).[1][2] Improper disposal in non-halogenated waste streams can damage incinerator scrubbers and violate EPA compliance regarding halogen content.[2]
Immediate Action Required:
-
Segregate: All waste containing this compound must be tagged "Halogenated Organic Waste." [1][2][3]
-
Isolate: Do not mix with strong oxidizers or reducing agents in the waste drum.[1][2]
-
Label: Clearly mark containers as "Toxic" and "Irritant."[1][2]
Chemical Profile & Hazard Mechanism
To manage disposal safely, one must understand the molecular risks.[1][2] 3-Iodo-5-nitroaniline is an aromatic amine derivative.[1][2] Its toxicity profile is driven by two functional groups:[1][4]
-
Nitro Group (
): Metabolic reduction of this group can lead to the formation of reactive intermediates (hydroxylamines), which oxidize hemoglobin to methemoglobin, impairing oxygen transport (Methemoglobinemia) [1, 2].[1][2] -
Iodine Atom (
): The weak C-I bond makes the molecule susceptible to homolytic cleavage under high heat or UV light, potentially releasing free radicals.[1][2] In an incinerator, iodine does not burn to ; it forms or , which requires specific caustic scrubbing to prevent release into the atmosphere [3].[1]
Table 1: Physicochemical & Hazard Data
| Property | Value/Description | Operational Implication |
| CAS Number | 10394-64-6 | Use for waste manifesting.[1][2][5][6] |
| Molecular Formula | High nitrogen/iodine content.[1][2][7] | |
| Physical State | Yellow Solid/Crystal | Dust explosion hazard if finely divided.[1][2][8] |
| GHS Classification | Acute Tox. 3 (Oral/Dermal/Inhal) | High Toxicity: Handle with full PPE.[1][2] |
| Signal Word | DANGER | Immediate threat to health.[1][2] |
| Incompatibilities | Acids, Acid Chlorides, Oxidizers | Do not co-mingle in waste drums.[1] |
Waste Segregation & Disposal Protocols
The Segregation Logic (Critical)
Laboratories often default to "Organic Waste."[1][2] For this compound, that is insufficient.[1][2]
-
Why? Non-halogenated waste is often used as fuel blending (burned for energy).[1][2] Halogenated waste must be incinerated at higher temperatures (
) with specific acid gas scrubbing.[2] -
The Cost of Error: Mixing 3-Iodo-5-nitroaniline into a non-halogenated drum renders the entire drum halogenated, significantly increasing disposal costs and rejection risk by the TSD (Treatment, Storage, and Disposal) facility.[1][2]
Disposal Workflows
Protocol A: Solid Waste (Contaminated Solids)
Applicable to: Spill debris, contaminated gloves, weighing boats, filter paper.[1]
-
Collection: Place items immediately into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label. Check "Toxic" and write "Solid Debris contaminated with 3-Iodo-5-nitroaniline."[1][2]
-
Sealing: Ensure the lid is gasketed to prevent dust escape.[1][2]
-
Disposal: Hand over to EHS as Solid Hazardous Waste (Halogenated).
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Applicable to: Reaction solvents, HPLC effluent.[1]
-
pH Check: Ensure the solution is neutral (pH 6-8). If acidic (common in aniline chemistry), neutralize slowly with Sodium Bicarbonate before bottling to prevent heat generation in the waste drum.[2]
-
Segregation: Pour into the Halogenated Solvent stream.
-
Labeling: List all solvents + "3-Iodo-5-nitroaniline (
Visualization: Disposal Decision Matrix
Figure 1: Decision matrix ensuring correct RCRA classification and preventing contamination of non-halogenated waste streams.
Spill Response Contingency
Pre-requisite: All personnel must wear nitrile gloves (double gloved recommended), lab coat, and safety glasses.[1] If powder is loose, use a N95 or P100 respirator to prevent inhalation.[2]
Dry Powder Spill[2]
-
Isolate: Evacuate non-essential personnel.
-
Suppress Dust: Gently cover the spill with a damp paper towel (water or PEG-400) to prevent airborne dust.[1][2] Do not dry sweep.
-
Collect: Scoop the damp material into a waste jar.
-
Clean: Wipe the surface with a soap/water solution.[2] The yellow color is a visual indicator; clean until no yellow residue remains.[2]
Solution Spill
-
Absorb: Use vermiculite, sand, or commercial spill pads.[1][2]
-
Neutralize: If the solvent is acidic, neutralize first.[1][2][9]
-
Collect: Shovel absorbent into the Solid Halogenated Waste container.
Figure 2: Immediate operational response flow for laboratory spills.
Regulatory Compliance (RCRA/EPA)
While 3-Iodo-5-nitroaniline is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it must be characterized by the generator (you).[1][2]
-
Waste Code Assignment:
-
Container Labeling:
References
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 2-Nitroaniline (isomer reference for hazard profile).[1][2] Retrieved from [1][2]
-
PubChem. (2024).[1][2] 3-Iodo-5-nitroaniline Compound Summary (CID 25225).[1][2][7] National Library of Medicine.[2] Retrieved from [1][2][7]
-
BenchChem. (2025).[1][2][3] Proper Disposal of Halogenated Nitroaromatic Compounds.[1][2][3][4][6] Retrieved from [2]
-
US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1][2]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
